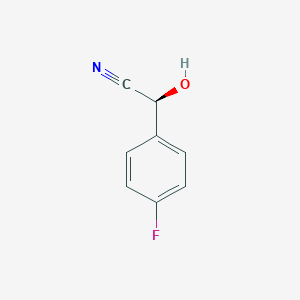
Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaS)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaS)-(9CI) is an organic compound with the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, a hydroxyl group, and a nitrile group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaS)-(9CI) typically involves the reaction of 4-fluorobenzaldehyde with cyanide sources under controlled conditions. One common method is the reaction of 4-fluorobenzaldehyde with sodium cyanide in the presence of a suitable catalyst and solvent, such as ethanol, to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaS)-(9CI) may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaS)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.
Reduction: Formation of (S)-(4-fluorophenyl)ethylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaS)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaS)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the nitrile group can interact with enzymes or receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-(4-Chlorophenyl)hydroxyacetonitrile
- (S)-(4-Bromophenyl)hydroxyacetonitrile
- (S)-(4-Methylphenyl)hydroxyacetonitrile
Uniqueness
Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaS)-(9CI) is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s stability, lipophilicity, and interaction with biological targets, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
176485-58-8 |
|---|---|
Molekularformel |
C8H6FNO |
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
(2S)-2-(4-fluorophenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H6FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H/t8-/m1/s1 |
InChI-Schlüssel |
UWDPUVCVIQXYQR-MRVPVSSYSA-N |
SMILES |
C1=CC(=CC=C1C(C#N)O)F |
Isomerische SMILES |
C1=CC(=CC=C1[C@@H](C#N)O)F |
Kanonische SMILES |
C1=CC(=CC=C1C(C#N)O)F |
Synonyme |
Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaS)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















